Lithium;3-cyano-2-pyridin-2-ylpropanoate
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Overview
Description
Lithium;3-cyano-2-pyridin-2-ylpropanoate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is known for its unique structure, which includes a lithium ion and a cyano group attached to a pyridine ring. This compound is often used in various fields of research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Lithium;3-cyano-2-pyridin-2-ylpropanoate involves several steps. One common method includes the reaction of 3-cyano-2-pyridin-2-ylpropanoic acid with lithium hydroxide under controlled conditions . The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
Lithium;3-cyano-2-pyridin-2-ylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium;3-cyano-2-pyridin-2-ylpropanoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiproliferative activity against cancer cells . In medicine, the compound is being explored for its potential therapeutic effects, including its use as an anticancer agent . Additionally, it has applications in the industrial sector, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Lithium;3-cyano-2-pyridin-2-ylpropanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), which plays a role in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Lithium;3-cyano-2-pyridin-2-ylpropanoate can be compared with other similar compounds, such as 3-cyanopyridines and 2-(pyridin-2-yl)pyrimidine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, 3-cyanopyridines have been studied for their antiproliferative activity, while 2-(pyridin-2-yl)pyrimidine derivatives have shown anti-fibrotic properties . The unique combination of a lithium ion and a cyano group in this compound sets it apart from these similar compounds, contributing to its distinct chemical and biological properties.
Properties
IUPAC Name |
lithium;3-cyano-2-pyridin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.Li/c10-5-4-7(9(12)13)8-3-1-2-6-11-8;/h1-3,6-7H,4H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTJFDOJFLMMLZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)C(CC#N)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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